molecular formula C27H34O15 B1206882 Pentaacetyl geniposide CAS No. 49776-64-9

Pentaacetyl geniposide

Cat. No. B1206882
CAS RN: 49776-64-9
M. Wt: 598.5 g/mol
InChI Key: LKXMXUPYWQQHNY-JPGAYEHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geniposide pentaacetate is a terpene glycoside.

Scientific Research Applications

Anti-Tumor Properties

  • Antitumor Activity Against Glioma Cells : PAG has shown promising results in inhibiting tumor growth. It reduced plating efficiency and inhibited DNA synthesis in C6 glioma cells, suggesting its potential as an antitumor agent (Wang, Tseng, & Lin, 1992). Further research confirmed PAG's inhibitory effects on the growth and development of C-6 glioma cells in rats (Wang, Chu, Tseng, & Lin, 1993).

Cellular Mechanisms

  • Inhibition of Cell Cycle Progression : PAG was found to arrest cell cycle progression at the G0/G1 phase in rat C6 glioma cells, indicating its role in controlling cell proliferation (Chang, Chou, Huang, Hsu, & Wang, 2004).

Anti-Metastatic Effects

  • Inhibition of Glioma Cell Metastasis : PAG demonstrated anti-metastatic effects by inhibiting activities related to cancer cell migration, such as adhesion, motility, and expression of matrix metalloproteinases (Huang, Shih, Wu, Lai, Hung, & Wang, 2009).

Hepatoprotective Effects

  • Protection Against Liver Injury : Studies have shown that PAG exerts protective effects against acute liver injury induced by D-galactosamine in mice, primarily through antioxidative mechanisms (Zhang, Shi, Wang, Li, & Tang, 2013).

Neuropsychiatric Applications

  • Antidepressant-Like Effects : PAG has shown potential in alleviating depression-like behaviors in rats, possibly by modulating neuroinflammation in the prefrontal cortex and regulating the hypothalamic-pituitary-adrenal axis (Cai, Mu, Liu, Tang, & Li, 2020).

Apoptosis Induction

  • Induction of Apoptosis in Cancer Cells : Research has shown that PAG induces apoptosis in rat C6 glioma cells, potentially through mechanisms involving p53, c-Myc, and Bcl-2 family proteins (Chang, Tseng, Lee, Hsu, & Wang, 2002).

Anti-Inflammatory and Anti-Arthritic Effects

  • Suppression of Rheumatoid Arthritis : PAG showed effectiveness in reducing inflammation and inhibiting cell migration and invasion in rheumatoid arthritis fibroblast-like synoviocytes, involving the Wnt/β-Catenin signaling pathway (Cai, Mu, Liu, Zhou, Meng, Liu, & Li, 2021).

Chemoprevention

  • Inhibition of Hepatocarcinogenesis : PAG has been observed to reduce early hepatocarcinogenesis-induced by aflatoxin B1, highlighting its potential in chemoprevention (Lin, Hsu, Chou, Lee, Shiow, & Wang, 2000).

properties

CAS RN

49776-64-9

Product Name

Pentaacetyl geniposide

Molecular Formula

C27H34O15

Molecular Weight

598.5 g/mol

IUPAC Name

methyl (1S,4aS,7aS)-7-(acetyloxymethyl)-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H34O15/c1-12(28)35-9-17-7-8-18-19(25(33)34-6)10-37-26(21(17)18)42-27-24(40-16(5)32)23(39-15(4)31)22(38-14(3)30)20(41-27)11-36-13(2)29/h7,10,18,20-24,26-27H,8-9,11H2,1-6H3/t18-,20-,21-,22-,23+,24-,26+,27+/m1/s1

InChI Key

LKXMXUPYWQQHNY-JPGAYEHLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS RN

49776-64-9

synonyms

(Ac)5-geniposide
1-(beta-D-2',3',4',6'-tetraacetylglucopyranosyloxyl)-1,4a,5,7a-tetrahydro-7-(acetomethyl)cyclopentapyran-4-carboxylic acid methyl ester
genipin glycoside
pentaacetyl geniposide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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